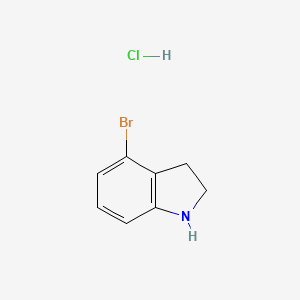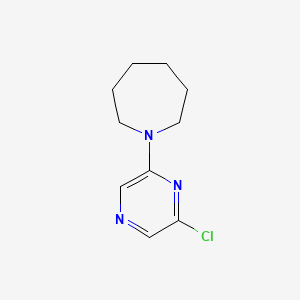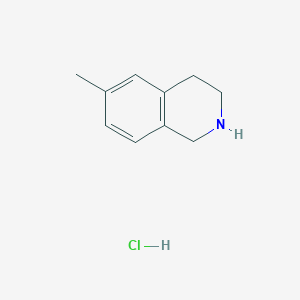
3-氨基-1,5-二甲基-2,3-二氢-1H-吲哚-2-酮二盐酸盐
描述
The compound “3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride” is a chemical substance with the CAS Number: 1311313-86-6 . It is a powder at room temperature .
Synthesis Analysis
The compound can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The most direct method for the preparation of this compound is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .Molecular Structure Analysis
The molecular structure of the compound was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The InChI code for the compound is 1S/C10H12N2O.2ClH/c1-6-3-4-8-7(5-6)9(11)10(13)12(8)2;;/h3-5,13H,11H2,1-2H3;2*1H .Chemical Reactions Analysis
The compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . It can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.14 . It is a powder at room temperature .科学研究应用
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride could be explored for its potential as an antiviral agent, particularly in the design of novel therapeutics targeting RNA and DNA viruses.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammation-related disorders. By modulating key inflammatory pathways, these compounds can be used to investigate the underlying mechanisms of inflammation and develop new anti-inflammatory drugs .
Anticancer Research
Indole compounds have been identified to possess anticancer activities. They can interact with various cellular targets and may induce apoptosis in cancer cells. Research into 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride could focus on its potential use in targeted cancer therapies, possibly offering a new avenue for oncological treatment .
Anti-HIV Research
Indole derivatives have shown promise in anti-HIV activity, with some compounds inhibiting HIV-1 and HIV-2 strains replication in acutely infected cells . Investigating 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride in this context could contribute to the development of new HIV treatments.
Antioxidant Properties
The antioxidant activity of indole derivatives is another area of interest due to their potential to neutralize free radicals and reduce oxidative stress. This property can be harnessed in the development of treatments for diseases caused by oxidative damage .
Antimicrobial and Antitubercular Applications
Indole derivatives are known for their antimicrobial and antitubercular effects. Research into 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride could lead to the discovery of new antibiotics and treatments for tuberculosis, addressing the growing concern of antibiotic resistance .
Antidiabetic Potential
The exploration of indole derivatives in antidiabetic drug development is driven by their ability to modulate blood glucose levels. Studying 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride could reveal new mechanisms of action and therapeutic targets for diabetes management .
Antimalarial and Anticholinesterase Activities
Indole derivatives have been studied for their antimalarial and anticholinesterase activities, which are crucial in the treatment of malaria and neurodegenerative diseases, respectively. The compound could be a valuable addition to the pool of molecules being screened for these activities .
作用机制
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, it is noted that di-N,1-substituted 1-(indolin-5-yl)methanamines are of great interest. These compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .
安全和危害
未来方向
The compound can be used as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . It can also be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This opens up potential future directions in the field of medicinal chemistry.
属性
IUPAC Name |
3-amino-1,5-dimethyl-3H-indol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2ClH/c1-6-3-4-8-7(5-6)9(11)10(13)12(8)2;;/h3-5,9H,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYXADPKTWFPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



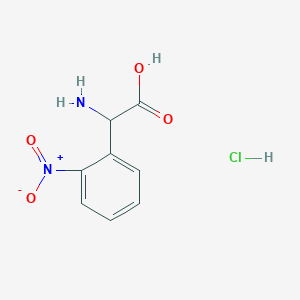
![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)
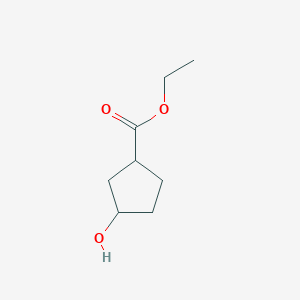
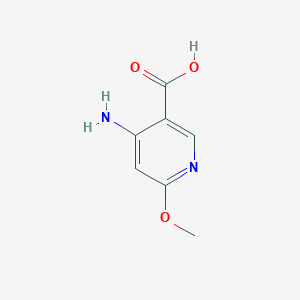
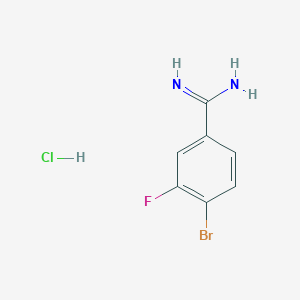
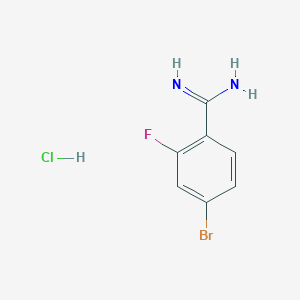

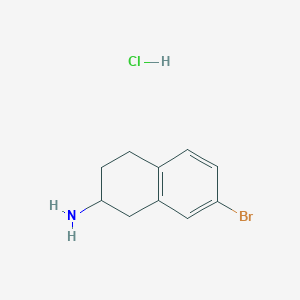
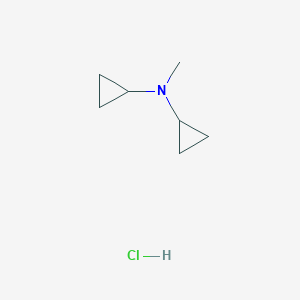
![2-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1527802.png)
